molecular formula C26H27N3O2 B3956847 2-ethoxy-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)phenol

2-ethoxy-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)phenol

Cat. No.: B3956847
M. Wt: 413.5 g/mol
InChI Key: SHLVHQICWSAYFU-UHFFFAOYSA-N
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Description

2-ethoxy-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)phenol is a complex organic compound that features a phenol group, an ethoxy group, and a fluorenyl-substituted piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorenyl-Piperazine Intermediate: This step involves the reaction of fluorenyl chloride with piperazine under basic conditions to form the fluorenyl-piperazine intermediate.

    Iminomethylation: The intermediate is then reacted with 2-ethoxy-4-formylphenol in the presence of a suitable catalyst to form the iminomethylated product.

    Final Product Formation: The final step involves purification and isolation of the desired compound through techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or reduced imine derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]methyl}phenol): Similar structure but lacks the imine group.

    2-ethoxy-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)aniline: Similar structure but contains an aniline group instead of a phenol group.

Uniqueness

2-ethoxy-4-({[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl)phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluorenyl-piperazine moiety adds to its structural complexity and potential for diverse applications.

Properties

IUPAC Name

2-ethoxy-4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O2/c1-2-31-25-17-19(11-12-24(25)30)18-27-29-15-13-28(14-16-29)26-22-9-5-3-7-20(22)21-8-4-6-10-23(21)26/h3-12,17-18,26,30H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLVHQICWSAYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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